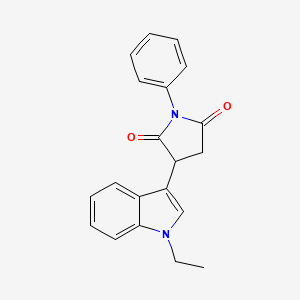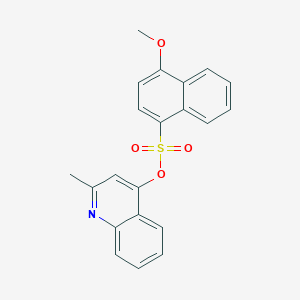![molecular formula C16H25N3O3S B6100270 [1'-(3-pyridinylsulfonyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6100270.png)
[1'-(3-pyridinylsulfonyl)-1,3'-bipiperidin-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1'-(3-pyridinylsulfonyl)-1,3'-bipiperidin-4-yl]methanol is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. Its unique structure and properties make it a promising candidate for the development of novel drugs.
Mechanism of Action
The mechanism of action of [1'-(3-pyridinylsulfonyl)-1,3'-bipiperidin-4-yl]methanol is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes or receptors involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, depending on the specific disease target. For example, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses.
Advantages and Limitations for Lab Experiments
One advantage of [1'-(3-pyridinylsulfonyl)-1,3'-bipiperidin-4-yl]methanol is that it can be easily synthesized in the laboratory, making it readily available for use in experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments that accurately measure its effects.
Future Directions
There are many potential future directions for research on [1'-(3-pyridinylsulfonyl)-1,3'-bipiperidin-4-yl]methanol. One area of focus could be on further elucidating its mechanism of action, which could help to identify new disease targets and improve the design of experiments. Another area of focus could be on developing new formulations of the compound that improve its bioavailability and effectiveness. Finally, research could also be focused on identifying new applications for this compound, such as in the treatment of neurological disorders or metabolic diseases.
Synthesis Methods
The synthesis of [1'-(3-pyridinylsulfonyl)-1,3'-bipiperidin-4-yl]methanol involves a multi-step process that starts with the reaction of 3-pyridinesulfonyl chloride with piperidine to form the corresponding sulfonamide. This is followed by a series of reactions that ultimately lead to the formation of the desired compound.
Scientific Research Applications
[1'-(3-pyridinylsulfonyl)-1,3'-bipiperidin-4-yl]methanol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have activity against a range of disease targets, including cancer, inflammation, and infectious diseases.
properties
IUPAC Name |
[1-(1-pyridin-3-ylsulfonylpiperidin-3-yl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c20-13-14-5-9-18(10-6-14)15-3-2-8-19(12-15)23(21,22)16-4-1-7-17-11-16/h1,4,7,11,14-15,20H,2-3,5-6,8-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVLQQBYPSUNDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)N3CCC(CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2,2-dimethylpropyl)-4-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6100194.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6100195.png)
![3-[2-(2-pyridinyl)-1-pyrrolidinyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazine](/img/structure/B6100202.png)
![2-{4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6100208.png)
![3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6100210.png)
![3-chloro-N-({[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B6100216.png)
![5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6100237.png)

![3-phenyl-N-{1-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B6100254.png)
![(1,1-dioxidotetrahydro-3-thienyl)[2-(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]methylamine](/img/structure/B6100258.png)
![N-cyclopropyl-3-{1-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6100268.png)
![benzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6100277.png)
![methyl 4-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate](/img/structure/B6100280.png)